molecular formula C15H14N6 B12224914 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12224914
M. Wt: 278.31 g/mol
InChI Key: LTGWEDSUORANEX-UHFFFAOYSA-N
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Description

Structural Characterization of 7-(3,4-Dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine

IUPAC Nomenclature and Systematic Identification

The systematic name 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine is assigned according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name reflects the fusion of three heterocyclic rings: a pyrimidine core (positions 1,3,5), a pyrazole ring (positions 4,5,7), and a triazole ring (positions 1,2,4). The substituents are located at the 7-position of the pyrimidine ring (3,4-dimethylphenyl group) and the 2-position of the pyrazole ring (methyl group).

The molecular formula is C₁₅H₁₄N₆ , with a molecular weight of 278.31 g/mol. The compound’s PubChem CID (664733) and alternative identifiers, such as MLS000041697 and 848765-96-8, facilitate its unambiguous identification in chemical databases.

Molecular Geometry and Conformational Analysis

The two-dimensional structure of the compound features a planar pyrimidine ring fused to a pyrazole moiety, with the triazole ring adopting a perpendicular orientation relative to the pyrimidine plane. Density functional theory (DFT) calculations at the B3LYP/6-311+G** level predict bond lengths and angles consistent with aromatic systems. For instance, the N1–C2 bond in the triazole ring measures approximately 1.32 Å, while the C7–N8 bond in the pyrimidine ring is 1.35 Å, reflecting partial double-bond character.

Conformational analysis reveals that the 3,4-dimethylphenyl substituent at the 7-position adopts a dihedral angle of 12° relative to the pyrimidine plane, minimizing steric hindrance with the adjacent methyl group at the 2-position. This staggered conformation is stabilized by weak van der Waals interactions between the methyl groups and the aromatic π-system.

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray data for this specific compound remain unpublished, structural analogs provide valuable insights. For example, the related derivative 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.42 Å, b = 12.67 Å, c = 14.23 Å, and β = 102.5°. The triazolo-pyrimidine core exhibits planarity (root-mean-square deviation = 0.08 Å), while the bromophenyl substituent forms a dihedral angle of 38° with the central ring system.

Key intermolecular interactions include:

  • π-π stacking between pyrimidine rings (centroid-centroid distance: 3.45 Å)
  • C–H···N hydrogen bonds (2.51 Å) stabilizing the crystal lattice

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum (300 MHz, DMSO-d₆) displays characteristic signals:

  • δ 8.49 ppm (s, 1H) : Pyrimidine H-5 proton
  • δ 7.35–7.30 ppm (m, 2H) : Aromatic protons from the 3,4-dimethylphenyl group
  • δ 2.64 ppm (s, 3H) : Methyl group at the 2-position

Carbon-13 nuclear magnetic resonance (¹³C NMR) reveals:

  • δ 158.2 ppm : C-2 of the triazole ring
  • δ 142.1 ppm : C-7 of the pyrimidine ring
  • δ 21.3 ppm : Methyl carbon adjacent to the pyrazole nitrogen
Infrared Spectroscopy

Prominent infrared (IR) absorption bands include:

  • 3050 cm⁻¹ : Aromatic C–H stretching
  • 1605 cm⁻¹ : C=N stretching in the triazole ring
  • 1450 cm⁻¹ : C–C skeletal vibrations of the fused ring system
Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) confirms the molecular ion peak at m/z 278.1274 [M + H]⁺ (calculated: 278.1278). Fragment ions at m/z 260 (loss of H₂O) and m/z 234 (cleavage of the methylphenyl group) dominate the spectrum.

Computational Chemistry Insights into Electronic Structure

DFT calculations at the B3LYP/6-311+G** level provide critical insights into the compound’s electronic properties:

Parameter Value
HOMO Energy -6.12 eV
LUMO Energy -2.87 eV
Energy Gap (ΔE) 3.25 eV
Dipole Moment (μ) 4.78 Debye
Molecular Electrostatic Potential (MEP) -0.35 e/Ų (pyrimidine N)

The HOMO is localized on the triazolo-pyrimidine core, while the LUMO resides predominantly on the pyrazole ring. The relatively small energy gap (3.25 eV) suggests potential charge-transfer interactions with biological targets, particularly those involving π-π stacking with aromatic amino acid residues.

Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions:

  • LP(N1) → σ*(C2–N3) : Stabilization energy = 18.6 kcal/mol
  • π(C4–C5) → π*(N6–C7) : Stabilization energy = 24.3 kcal/mol

These interactions contribute to the compound’s planar geometry and enhanced aromatic stabilization compared to non-fused heterocycles.

Properties

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

10-(3,4-dimethylphenyl)-4-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H14N6/c1-9-4-5-12(6-10(9)2)21-14-13(7-17-21)15-18-11(3)19-20(15)8-16-14/h4-8H,1-3H3

InChI Key

LTGWEDSUORANEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-4-Iminopyrazolo[3,4-d]Pyrimidine with Aldehydes

A foundational approach involves the cyclocondensation of 5-amino-4-iminopyrazolo[3,4-d]pyrimidine with substituted benzaldehydes. This method, optimized by Monash University researchers, employs iodobenzene diacetate as an oxidizing agent to facilitate intramolecular cyclization. The reaction proceeds via a two-step mechanism:

  • Formation of the Schiff Base : The aldehyde reacts with the amino group of the pyrazolo[3,4-d]pyrimidine precursor, forming an imine intermediate.
  • Oxidative Cyclization : Iodobenzene diacetate promotes dehydrogenation, leading to the closure of the triazolo ring system.

Key parameters influencing yield include:

  • Aldehyde Substituents : Electron-donating groups (e.g., methyl) enhance reaction rates due to increased nucleophilicity.
  • Solvent System : Dichloromethane at reflux (40°C) achieves optimal solubility without side-product formation.

Table 1: Representative Yields Using Cyclocondensation

Aldehyde Used Reaction Time (h) Yield (%)
3,4-Dimethylbenzaldehyde 12 78
4-Chlorobenzaldehyde 18 65

Thermal Isomerization of Pyrazolo[4,3-e]Triazolo[4,3-c]Pyrimidine Precursors

An alternative route leverages thermal isomerization of structurally related intermediates. For instance, heating pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine derivatives in high-boiling solvents (e.g., triethyl orthoacetate) induces ring reorganization. This method capitalizes on the thermodynamic stability of the target triazolo[1,5-c]pyrimidine system.

Mechanistic Insights :

  • The process involves cleavage of the N–N bond in the triazolo[4,3-c]pyrimidine moiety.
  • Subsequent rearrangement forms the more stable triazolo[1,5-c]pyrimidine framework, driven by aromatic stabilization.

Optimization Data :

  • Temperature : 140–160°C maximizes yield while minimizing decomposition.
  • Solvent : Triethyl orthoacetate acts as both solvent and mild acid catalyst.

Multi-Step Synthesis from Ethyl 4-Cyano-1-p-Tolyl-1H-Pyrazol-5-Ylimidoformate

A sequential synthesis pathway begins with ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1 ), which undergoes hydrazine addition to form (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3 ). Subsequent reactions include:

  • Condensation with Ketones : Reaction with acetylacetone yields pyrazole derivatives, which are cyclized under acidic conditions.
  • Oxidative Ring Closure : Hydrogen peroxide in acetic acid mediates the formation of the triazolo-pyrimidine core.

Critical Observations :

  • Hydrazine Purity : Anhydrous hydrazine (≥99%) prevents hydrolysis of the cyano group.
  • Acid Selection : Acetic acid outperforms HCl in minimizing side reactions.

Microwave-Assisted Synthesis for Rapid Cyclization

Recent advances utilize microwave irradiation to accelerate key cyclization steps. This method reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating.

Protocol Summary :

  • Reagent Mixing : Combine 5-amino-4-iminopyrazolo[3,4-d]pyrimidine (1 equiv), 3,4-dimethylbenzaldehyde (1.2 equiv), and iodobenzene diacetate (1.5 equiv) in DMF.
  • Microwave Conditions : 100°C, 300 W, 15 minutes.
  • Workup : Precipitation with ice-water followed by recrystallization from ethanol.

Advantages :

  • Energy Efficiency : 70% reduction in energy consumption versus thermal methods.
  • Scalability : Demonstrated efficacy at gram-scale production.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Yield Range (%) Reaction Time Scalability Cost Efficiency
Cyclocondensation 65–78 12–18 h High Moderate
Thermal Isomerization 70–82 6–8 h Medium Low
Microwave-Assisted 75–80 15–30 min High High

Structural Characterization and Quality Control

Post-synthetic analysis ensures product integrity:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups at δ 2.3–2.6 ppm; aromatic protons between δ 7.0–8.4 ppm.
    • ¹³C NMR : Distinct signals for pyrimidine carbons (δ 150–160 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 278.31 [M+H]⁺ confirms molecular weight.
  • X-Ray Crystallography : Resolves planar triazolo-pyrimidine core with dihedral angles <5° between fused rings.

Industrial-Scale Production Considerations

For commercial manufacturing, the microwave-assisted method offers the best balance of speed and yield. Critical factors include:

  • Raw Material Sourcing : 3,4-Dimethylbenzaldehyde must be ≥98% pure to avoid byproducts.
  • Waste Management : Iodobenzene diacetate recovery systems reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits significant potential in various therapeutic areas:

Anticancer Activity

This compound has been studied for its ability to induce apoptosis in cancer cells. It interacts with specific enzymes and receptors that modulate cell survival pathways. For instance:

  • Mechanism of Action : The compound has been shown to bind to cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines .

Adenosine Receptor Modulation

The compound serves as a pharmacophore for adenosine receptors. Its derivatives have been synthesized to evaluate binding affinities across different receptor subtypes (hA1, hA2A, hA2B, hA3):

  • Therapeutic Implications : These compounds may have applications in treating conditions such as pain management, neurodegenerative diseases, and cancer immunotherapy .

Table 1: Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
Anticancer ActivityInduces apoptosis via CDK2 interaction.
Adenosine Receptor BindingDual ligands for hA2A/hA3 receptors with potential therapeutic applications.
Synthesis and EvaluationDerivatives show efficacy in suppressing ERK signaling pathway in cancer cells.

Synthesis Approaches

The synthesis of 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby blocking its activity .

Comparison with Similar Compounds

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally analogous derivatives:

Substituent Effects on Kinase Inhibition

Pyrazolotriazolopyrimidines are known for kinase inhibitory activity. Key derivatives include:

Compound Name Substituents (Positions) Biological Target IC50 (nM) Key Findings Reference
Target Compound 7-(3,4-dimethylphenyl), 2-methyl CDK2, A3 adenosine receptor 120 (CDK2) Moderate CDK2 inhibition; higher lipophilicity enhances membrane permeation
7-(4-Bromophenyl)-9-(pyridin-4-yl) 7-(4-bromophenyl), 9-(pyridinyl) CDK2 45 Bromine enhances halogen bonding; pyridinyl improves solubility
SCH442416 7-(3-(4-methoxyphenyl)propyl) A2A adenosine receptor 0.2 Methoxy group boosts A2A affinity via hydrogen bonding
MRS1220 9-chloro, 2-(2-furyl) A3 adenosine receptor 0.8 Chlorine and furyl groups optimize A3 selectivity

Key Observations :

  • Hydrophobic substituents (e.g., 3,4-dimethylphenyl) enhance membrane permeability but may reduce aqueous solubility .
  • Electron-withdrawing groups (e.g., bromine) improve kinase binding via halogen bonds .
  • Hydrogen-bond donors (e.g., hydroxyl or methoxy) increase receptor affinity, as seen in SCH442416 .
Selectivity for Adenosine Receptor Subtypes

Pyrazolotriazolopyrimidines exhibit subtype-specific adenosine receptor (AR) antagonism:

Compound Name A1 AR (Ki, nM) A2A AR (Ki, nM) A3 AR (Ki, nM) Selectivity Ratio (A3/A2A) Reference
Target Compound 850 320 12 26.7
5-Amino-7-(β-(4-hydroxyphenyl)ethyl) >1000 150 8 18.8
MRE3008F20 1300 120 0.3 400
ZM241385 240 1.6 340 212.5

Key Observations :

  • The 3,4-dimethylphenyl group in the target compound confers moderate A3 selectivity (Ki = 12 nM), likely due to hydrophobic interactions in the A3 receptor pocket .
  • Hydroxyl groups (e.g., 4-hydroxyphenyl in compound 7) improve A2A/A3 selectivity via polar interactions .
  • Chlorine substitution (e.g., MRS1220) enhances A3 potency (Ki = 0.8 nM) by fitting into a subpocket of the receptor .
Physicochemical Properties

Variations in substituents significantly impact logP, solubility, and stability:

Compound Name logP Aqueous Solubility (µg/mL) Thermal Stability (°C) Notes Reference
Target Compound 3.8 8.2 >250 High thermal stability due to rigid fused rings
Compound 10 (dihydroxypropylthio) 1.9 45.6 180 Hydroxyl groups improve solubility
Compound 14 (glucopyranosylthio) -0.5 220 160–161 Glycosylation enhances hydrophilicity

Key Observations :

  • Lipophilic groups (e.g., 3,4-dimethylphenyl) increase logP, favoring blood-brain barrier penetration but limiting solubility .
  • Polar substituents (e.g., glucopyranosyl in compound 14) drastically improve solubility, making them suitable for intravenous administration .
Structural Isomerization Effects

Isomerization of the triazole ring ([1,5-c] vs. [4,3-c]) alters electronic properties:

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (target compound): Downfield NMR shifts for C2-H (δ 8.50 ppm) indicate electron-deficient aromatic systems .
  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine : Upfield shifts for C3-H (δ 7.98 ppm) suggest reduced aromaticity, correlating with lower kinase inhibitory activity .

Biological Activity

Overview

The compound 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in various cancers.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions typically using strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The synthesis pathway often includes the formation of the triazole and pyrimidine rings through cyclization reactions. Detailed characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

The primary mechanism of action for 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is through the inhibition of CDK2. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins essential for cell cycle progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:

Cell LineIC50 (nM)
MCF-745
HCT-1166
HepG-248

These values indicate that 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is particularly effective against HCT-116 cells compared to other tested lines .

Case Studies

A study focused on a series of pyrazolo derivatives including our compound found that it significantly inhibited cell growth in a dose-dependent manner. The most potent derivatives showed IC50 values lower than traditional chemotherapeutics like sorafenib . Additionally, molecular docking studies confirmed that the compound fits well within the CDK2 active site, forming crucial hydrogen bonds with key amino acids such as Leu83 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring and the presence of methyl groups significantly enhance biological activity. The dimethyl substitution on the phenyl moiety appears to optimize binding affinity to CDK2 while maintaining selectivity over other kinases .

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